N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a fluorophenyl group, a benzodioxepine ring, and a sulfonamide functional group, which collectively contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-4-1-2-5-13(12)17-22(18,19)11-6-7-14-15(10-11)21-9-3-8-20-14/h1-2,4-7,10,17H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYPYFTSPNCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxepine Ring: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions to form the benzodioxepine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzodioxepine intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor or a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
Uniqueness
Compared to similar compounds, N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic compound notable for its complex structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxepine ring , a sulfonamide group , and a fluorophenyl moiety . The presence of fluorine enhances its electronic properties, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14FNO4S |
| Molecular Weight | 321.34 g/mol |
| CAS Number | 942006-95-3 |
The biological activity of this compound is primarily attributed to its sulfonamide moiety , which mimics natural substrates and inhibits enzymes involved in various metabolic pathways. This inhibition can lead to antimicrobial effects, as seen with traditional sulfonamides that target bacterial folate synthesis.
Potential Mechanisms Include:
- Enzyme Inhibition: The sulfonamide group competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Enhanced Binding Affinity: The fluorophenyl group may enhance hydrophobic interactions and contribute to stronger binding affinities with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity:
- Sulfonamides have historically been used as antibacterial agents. Studies suggest that modifications to the sulfonamide structure can improve efficacy against resistant bacterial strains.
-
Antifungal Properties:
- Some derivatives have shown activity against fungal pathogens, making them potential candidates for antifungal therapy.
-
Anticancer Potential:
- Preliminary studies indicate that benzodioxepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells through various pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. Results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of sulfonamides revealed that the introduction of fluorinated aromatic groups enhances antimicrobial potency. The study found that fluorination increases lipophilicity and membrane permeability, crucial for drug efficacy.
Study 3: Anticancer Activity
In vitro studies showed that certain benzodioxepine derivatives induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
